Rhodinol
Rhodinol
Natural occurrence: Geranium and citronella oils.
Alpha-Citronellol, also known as α-citronellol or fema 2980, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, Alpha-citronellol is considered to be a fatty alcohol lipid molecule. Alpha-Citronellol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Citronellol has been primarily detected in urine. Within the cell, Alpha-citronellol is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Citronellol has a floral, geranium, and powdery taste.
Alpha-Citronellol, also known as α-citronellol or fema 2980, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, Alpha-citronellol is considered to be a fatty alcohol lipid molecule. Alpha-Citronellol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Citronellol has been primarily detected in urine. Within the cell, Alpha-citronellol is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Citronellol has a floral, geranium, and powdery taste.
Brand Name:
Vulcanchem
CAS No.:
141-25-3
VCID:
VC21031243
InChI:
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3
SMILES:
CC(CCCC(=C)C)CCO
Molecular Formula:
C10H20O
Molecular Weight:
156.26 g/mol
Rhodinol
CAS No.: 141-25-3
Cat. No.: VC21031243
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Natural occurrence: Geranium and citronella oils. Alpha-Citronellol, also known as α-citronellol or fema 2980, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, Alpha-citronellol is considered to be a fatty alcohol lipid molecule. Alpha-Citronellol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Citronellol has been primarily detected in urine. Within the cell, Alpha-citronellol is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Citronellol has a floral, geranium, and powdery taste. |
|---|---|
| CAS No. | 141-25-3 |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | 3,7-dimethyloct-7-en-1-ol |
| Standard InChI | InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3 |
| Standard InChI Key | JGQFVRIQXUFPAH-UHFFFAOYSA-N |
| SMILES | CC(CCCC(=C)C)CCO |
| Canonical SMILES | CC(CCCC(=C)C)CCO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator